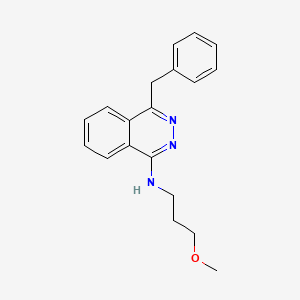

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine

CAS No.: 338404-30-1

Cat. No.: VC5800729

Molecular Formula: C19H21N3O

Molecular Weight: 307.397

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338404-30-1 |

|---|---|

| Molecular Formula | C19H21N3O |

| Molecular Weight | 307.397 |

| IUPAC Name | 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine |

| Standard InChI | InChI=1S/C19H21N3O/c1-23-13-7-12-20-19-17-11-6-5-10-16(17)18(21-22-19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22) |

| Standard InChI Key | DRSAPWBKSVMDKU-UHFFFAOYSA-N |

| SMILES | COCCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound features a phthalazine core substituted with a benzyl group at position 4 and a 3-methoxypropylamine group at position 1 (Figure 1). This structure confers unique electronic properties, making it amenable to further functionalization .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Likely soluble in DMSO, DMF | |

| Stability | Stable under inert conditions |

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via N-alkylation of 4-benzylphthalazin-1(2H)-one with 3-methoxypropylamine under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile . A representative pathway is:

-

Step 1: Activation of phthalazinone with ethyl acrylate to form an intermediate ester.

-

Step 2: Hydrazinolysis to generate a hydrazide derivative.

-

Step 3: Coupling with 3-methoxypropylamine via azide or DCC-mediated reactions .

Industrial-scale production by MolCore BioPharmatech and 001Chemical emphasizes ISO-certified protocols, ensuring high purity (>97%) .

Pharmacological Applications

Table 2: Comparative Pharmacological Data for Phthalazinone Derivatives

| Compound | Target | IC (μM) | Cell Line Tested | Source |

|---|---|---|---|---|

| DDT26 | BRD4 | 0.237 ± 0.093 | MCF-7, TNBC | |

| 4-Benzyl-N-(4-MeO-Ph) | PARP1 | 4.289 ± 1.807 | HCT-116 |

Industrial and Research Use

Role as an API Intermediate

The compound serves as a critical intermediate in synthesizing:

Spectral Characterization

-

H NMR (400 MHz, DMSO-d): δ 8.45 (s, 1H, phthalazine-H), 7.32–7.25 (m, 5H, benzyl-H), 3.42 (t, 2H, OCH), 3.24 (s, 3H, OCH) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume